molecular formula C12H2Br6O2 B14334289 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin CAS No. 110999-45-6

1,2,3,6,7,8-Hexabromodibenzo-p-dioxin

Cat. No.: B14334289
CAS No.: 110999-45-6
M. Wt: 657.6 g/mol
InChI Key: QHJJFBHAYBGEDA-UHFFFAOYSA-N
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Description

1,2,3,6,7,8-Hexabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin It is a persistent organic pollutant known for its high toxicity and environmental persistence

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6,7,8-Hexabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the dibenzo-p-dioxin molecule.

Industrial Production Methods

Industrial production of this compound is not common due to its high toxicity and environmental concerns. it can be produced as a byproduct during the manufacture of brominated flame retardants and other brominated organic compounds.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7,8-Hexabromodibenzo-p-dioxin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form brominated dibenzo-p-dioxin derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated dibenzo-p-dioxin compounds.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Brominated dibenzo-p-dioxin derivatives.

    Reduction: Less brominated dibenzo-p-dioxin compounds.

    Substitution: Substituted dibenzo-p-dioxin derivatives with different functional groups.

Scientific Research Applications

1,2,3,6,7,8-Hexabromodibenzo-p-dioxin is primarily used in scientific research to study the environmental and health effects of brominated dioxins. It serves as a model compound for understanding the behavior, toxicity, and degradation of brominated dioxins in the environment. Additionally, it is used in analytical chemistry for the development and validation of methods for detecting and quantifying brominated dioxins in environmental samples.

Mechanism of Action

The toxic effects of 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism, oxidative stress, and inflammation. This can result in a range of toxic effects, including carcinogenicity, immunotoxicity, and endocrine disruption.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,7,8,9-Hexabromodibenzo-p-dioxin: Another brominated dibenzo-p-dioxin with similar toxicological properties.

    1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin: A chlorinated analogue with similar structure but different halogen atoms.

    1,2,3,4,7,8-Hexabromodibenzo-p-dioxin: A brominated dibenzo-p-dioxin with bromine atoms at different positions.

Uniqueness

1,2,3,6,7,8-Hexabromodibenzo-p-dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its high bromine content makes it more hydrophobic and less prone to degradation compared to less brominated or chlorinated analogues.

Properties

IUPAC Name

1,2,3,6,7,8-hexabromodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJJFBHAYBGEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)OC3=CC(=C(C(=C3O2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073794
Record name 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110999-45-6
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,6,7,8-hexabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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